3-Methoxy-4-phenoxyphenylboronic acid
Overview
Description
3-Methoxy-4-phenoxyphenylboronic acid: is an organoboron compound with the molecular formula C13H13BO4. It is a boronic acid derivative that features both methoxy and phenoxy substituents on a phenyl ring. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxy-4-phenoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-methoxy-4-phenoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-phenoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for Suzuki-Miyaura cross-coupling reactions.
Solvents: Common solvents include toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 3-Methoxy-4-phenoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be used to develop inhibitors for specific enzymes involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and as intermediates in the synthesis of fine chemicals .
Mechanism of Action
The primary mechanism of action for 3-Methoxy-4-phenoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The reaction proceeds through three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Phenoxyphenylboronic acid
Comparison: 3-Methoxy-4-phenoxyphenylboronic acid is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring. This dual substitution can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to 4-Methoxyphenylboronic acid and 3-Methoxyphenylboronic acid, the additional phenoxy group in this compound can provide enhanced stability and different electronic properties .
Properties
IUPAC Name |
(3-methoxy-4-phenoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMYVGCFUMMICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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